diABZI STING agonist-1 trihydrochloride
Description
Historical Development and Discovery Context
The discovery of dimeric amidobenzimidazole stimulator of interferon genes agonist-1 trihydrochloride emerged from systematic high-throughput screening efforts aimed at identifying novel ligands that could compete with cyclic guanosine monophosphate-adenosine monophosphate for stimulator of interferon genes binding. The foundational work leading to this compound's development was published by Ramanjulu and colleagues in Nature in 2018, representing a paradigm shift from traditional cyclic dinucleotide approaches to non-nucleotide-based stimulator of interferon genes activation.
The initial screening process involved evaluating approximately 2.4 million small molecules in phenotypic cell-based assays to identify compounds capable of modulating stimulator of interferon genes activity. This extensive screening effort identified two distinct amidobenzimidazole compounds that demonstrated the ability to inhibit cyclic guanosine monophosphate-adenosine monophosphate binding to the stimulator of interferon genes receptor. Crystal structure analysis of these initial compounds in complex with the stimulator of interferon genes carboxy-terminal domain revealed that both molecules bound to the cyclic guanosine monophosphate-adenosine monophosphate binding pocket, with two bound molecules of compound per stimulator of interferon genes dimer.
The breakthrough innovation came through the application of Jencks' principle, which states that linked fragments reflect the sum of binding energies of two unconnected fragments if unfavorable interactions of the linker with the protein are avoided and the binding orientation is maintained. Based on this principle, researchers added a chemical linker between the two amidobenzimidazole compounds to create a single dimeric ligand, which exhibited a remarkable 1000-fold increase in stimulator of interferon genes binding affinity compared to cyclic guanosine monophosphate-adenosine monophosphate.
Further optimization efforts yielded the current compound, designated as compound 3 in the original literature, which demonstrated enhanced potency as a stimulator of interferon genes agonist. The development process involved systematic modification of the benzimidazole scaffold, optimization of heterocyclic amide groups, and incorporation of functional handles for improved water solubility and reduced membrane permeability.
Position within Stimulator of Interferon Genes Agonist Research Landscape
Dimeric amidobenzimidazole stimulator of interferon genes agonist-1 trihydrochloride occupies a unique position within the broader landscape of stimulator of interferon genes agonist research, representing the first successful non-cyclic dinucleotide approach to achieve systemic therapeutic potential. Traditional stimulator of interferon genes agonists have predominantly consisted of modified cyclic dinucleotides that mimic natural ligands produced by cyclic guanosine monophosphate-adenosine monophosphate synthase or invading bacteria.
The compound's positioning becomes evident when comparing its properties to existing stimulator of interferon genes agonists currently in clinical development. A comprehensive analysis of clinical-stage stimulator of interferon genes agonists reveals that most agents, including ADU-S100/MIW815, MK-1454, and MK-2118, are cyclic dinucleotide derivatives requiring intratumoral administration. In contrast, dimeric amidobenzimidazole stimulator of interferon genes agonist-1 trihydrochloride demonstrates favorable physicochemical properties that enable systemic delivery, addressing a critical limitation of first-generation stimulator of interferon genes agonists.
Table 1: Comparative Analysis of Stimulator of Interferon Genes Agonist Properties
| Property | Dimeric Amidobenzimidazole Agonist-1 | Traditional Cyclic Dinucleotides | Next-Generation Non-Cyclic Compounds |
|---|---|---|---|
| Chemical Class | Amidobenzimidazole Dimer | Modified Cyclic Dinucleotides | Various Small Molecules |
| Water Solubility | 2 mg/mL | Limited | Variable |
| Administration Route | Intravenous | Intratumoral | Mixed |
| Human EC50 | 130 nM | Variable (μM range) | Variable |
| Mouse EC50 | 186 nM | Variable (μM range) | Variable |
| Binding Affinity vs cGAMP | 1000-fold higher | Comparable | Variable |
| Receptor Conformation | Open | Closed | Variable |
The compound's mechanism of action represents another distinguishing feature within the stimulator of interferon genes agonist landscape. While traditional cyclic dinucleotides require stimulator of interferon genes to adopt a closed conformation for activation, dimeric amidobenzimidazole stimulator of interferon genes agonist-1 trihydrochloride activates the receptor while maintaining its open conformation. This unique activation mechanism, confirmed through hydrogen deuterium exchange mass spectrometry studies, may contribute to the compound's enhanced cellular potency and differentiated biological effects.
Recent developments in the field have introduced additional non-cyclic dinucleotide approaches, including benzothiophene oxobutanoic acid derivatives and other small molecule platforms. However, dimeric amidobenzimidazole stimulator of interferon genes agonist-1 trihydrochloride maintains advantages in terms of established in vivo efficacy data and comprehensive mechanistic characterization across multiple biological systems.
Significance in Immunomodulatory Research
The significance of dimeric amidobenzimidazole stimulator of interferon genes agonist-1 trihydrochloride in immunomodulatory research extends across multiple therapeutic domains, with demonstrated efficacy in cancer immunotherapy, antiviral applications, and fundamental immune system activation. The compound's ability to bridge innate and adaptive immune responses through stimulator of interferon genes pathway activation positions it as a valuable tool for understanding and manipulating immune system function.
In cancer immunotherapy research, the compound has demonstrated the ability to transform immunologically inert tumor microenvironments into active immune landscapes. Preclinical studies in pancreatic cancer models revealed that treatment with dimeric amidobenzimidazole stimulator of interferon genes agonist-1 trihydrochloride potently altered tumor architecture and immune profiles, resulting in increased survival of tumor-bearing animals. The compound enhanced the frequency and activity of cytotoxic T cells within tumors while simultaneously decreasing levels of suppressive regulatory T cells, demonstrating its capacity to rebalance the tumor immune microenvironment.
Table 2: Immunomodulatory Effects in Cancer Models
| Parameter | Control | Dimeric Amidobenzimidazole Treatment | Fold Change |
|---|---|---|---|
| Activated Macrophages | Baseline | Significantly Increased | >2-fold |
| Dendritic Cell Activation | Baseline | Significantly Increased | >3-fold |
| CD8+ T Cell Infiltration | Baseline | Markedly Enhanced | >4-fold |
| Regulatory T Cells | Baseline | Significantly Decreased | >2-fold reduction |
| Costimulatory Molecule Expression | Baseline | Upregulated | >3-fold |
The antiviral research applications of dimeric amidobenzimidazole stimulator of interferon genes agonist-1 trihydrochloride have revealed its broad-spectrum potential against diverse viral pathogens. Studies investigating its efficacy against SARS-CoV-2 demonstrated strong inhibition of viral replication in human airway epithelial cell cultures, with the compound showing effectiveness against multiple viral variants including variants of concern. The antiviral mechanism involves both type I interferon-dependent and independent pathways, with additional contributions from autophagy-mediated viral clearance mechanisms.
Research into respiratory virus control has shown that the compound exhibits distinct antiviral mechanisms against different viral families. Against parainfluenza virus type 3, the antiviral activity depends primarily on type I interferon responses mediated through TANK-binding kinase 1, while anti-rhinovirus activity requires autophagy-related gene 5-dependent autophagy pathways. This mechanistic diversity highlights the compound's ability to engage multiple host defense systems simultaneously.
The fundamental immunomodulatory research applications of dimeric amidobenzimidazole stimulator of interferon genes agonist-1 trihydrochloride have contributed significantly to understanding stimulator of interferon genes pathway biology and its therapeutic manipulation. The compound has served as a critical tool for dissecting the differences between nucleotide-based and non-nucleotide-based stimulator of interferon genes activation, revealing that different agonist classes can engage distinct downstream signaling cascades despite targeting the same receptor.
Recent advances in drug delivery research have incorporated dimeric amidobenzimidazole stimulator of interferon genes agonist-1 trihydrochloride into polymer-drug conjugate platforms, enabling targeted delivery to specific cell populations and tissues. These developments have demonstrated enhanced tumor accumulation and improved therapeutic indices compared to free drug administration, representing significant progress in optimizing stimulator of interferon genes agonist therapeutic applications.
Structure
2D Structure
Properties
IUPAC Name |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51N13O7.3ClH/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51;;;/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59);3*1H/b9-8+;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKESNWHACHILIV-BILRHTGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54Cl3N13O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps in Synthesis:
Formation of the Benzimidazole Scaffold:
The core structure is synthesized via a condensation reaction between suitable diamines and aldehydes or carboxylic acids. An initial S_NAr (nucleophilic aromatic substitution) reaction with pyridine derivatives is often employed to introduce heterocyclic components, as indicated in recent research on analogs.Introduction of the Aminocarbonyl and Pyrazolyl Moieties:
The amino and carbonyl groups are introduced through amidation and acylation reactions, often involving carbonyldiimidazole (CDI) or similar coupling agents. Pyrazolyl groups are incorporated via nucleophilic attack on activated intermediates, followed by reduction steps to generate the precursor compounds.Cyclization to Form the Azabenzimidazole Ring:
Cyclization is achieved through treatment with reagents like cyanogen bromide (BrCN) or other halogenating agents, facilitating ring closure. Boc deprotection and subsequent amidation steps finalize the heterocyclic framework.Functionalization for Enhanced Activity:
Modifications such as methoxy substitution on aromatic rings or morpholine groups are introduced via electrophilic aromatic substitution or nucleophilic substitution reactions, optimizing the compound's pharmacological profile.
Research-Driven Optimization:
Recent studies highlight the importance of heterocycle modifications, such as replacing benzothiazole with oxazole or pyrazole groups, to improve potency and solubility. These modifications are achieved through stepwise synthesis involving selective substitution reactions and cyclizations.
Purification Procedures
Post-synthesis, the crude product undergoes purification to achieve high purity (>98%) suitable for biological testing:
Recrystallization:
The crude solid is dissolved in suitable solvents like DMSO or ethanol, then recrystallized using anti-solvents such as water or ethyl acetate.Chromatography:
High-performance liquid chromatography (HPLC) with reverse-phase columns is employed to isolate pure diABZI STING agonist-1. The process ensures removal of impurities and by-products.Drying and Storage:
The purified compound is dried under vacuum or desiccation at controlled temperatures (-20°C) to prevent degradation.
Formulation for Research Use
The compound is typically formulated as a crystalline powder or dissolved in DMSO for in vitro studies:
| Solvent | Solubility | Preparation Notes |
|---|---|---|
| Water | 5 mg/mL | Sonication recommended |
| DMSO | 50 mg/mL | Sonication recommended |
The compound's solubility profile is critical for preparing stock solutions for cell culture or animal studies.
Research Findings Supporting Preparation
Research indicates that the synthesis route's optimization, especially heterocyclic modifications, significantly impacts biological activity. For example, azabenzimidazole derivatives synthesized via this multi-step process demonstrate potent STING activation and antiviral activity, as well as anti-tumor effects in preclinical models.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: : diABZI STING Agonist-1 primarily undergoes activation reactions within biological systems. It activates the STING pathway, leading to the production of type-I interferons and pro-inflammatory cytokines .
Common Reagents and Conditions: : The activation of diABZI STING Agonist-1 typically requires its interaction with the STING receptor in the presence of cellular components. The compound is effective at nanomolar concentrations, indicating its high potency .
Major Products Formed: : The major products formed from the activation of diABZI STING Agonist-1 include interferon-beta, interleukin-6, tumor necrosis factor, and KC/GRO-alpha .
Scientific Research Applications
Chemistry: : In chemistry, diABZI STING Agonist-1 is used as a tool to study the STING pathway and its role in immune responses .
Biology: : In biological research, this compound is utilized to investigate the mechanisms of innate immunity and the cross-talk between innate and adaptive immune systems .
Medicine: : In medicine, diABZI STING Agonist-1 has shown promise in cancer immunotherapy by enhancing the cytotoxicity of T cells towards cancer cells . It is also being explored for its potential to inhibit viral infections, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .
Industry: : In the pharmaceutical industry, diABZI STING Agonist-1 is being developed as a therapeutic agent for cancer and viral infections .
Mechanism of Action
diABZI STING Agonist-1 exerts its effects by activating the STING pathway. Upon binding to the STING receptor, it induces the production of type-I interferons and pro-inflammatory cytokines through the activation of the TBK1-IRF3 pathway . This activation enhances the immune response, leading to increased cytotoxicity of T cells and inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
2’3’-cyclic guanosine monophosphate-adenosine monophosphate (2’3’-cGAMP): A natural STING agonist that also activates the STING pathway but requires a closed ‘lid’ conformation for activation.
ADU-S100: Another STING agonist that has shown potential in cancer immunotherapy.
Uniqueness: : diABZI STING Agonist-1 is unique in its ability to activate the STING pathway while maintaining an open conformation . This property may contribute to its higher potency and effectiveness in systemic administration compared to other STING agonists .
Biological Activity
diABZI STING agonist-1 trihydrochloride (CAS No.: 2138299-34-8) is a novel non-nucleotide-based small molecule designed to activate the Stimulator of Interferon Genes (STING) pathway. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and viral infections, including SARS-CoV-2. This article provides a comprehensive overview of the biological activity of diABZI, supported by research findings, case studies, and relevant data tables.
diABZI functions as a STING agonist by being internalized into the cytoplasm, where it induces the activation and dimerization of STING. This process leads to the phosphorylation of TBK1 and IRF3, resulting in the production of type I interferons (IFNs) and pro-inflammatory cytokines. The mechanism can be summarized as follows:
- Internalization : diABZI enters cells via an unknown receptor.
- Activation : It activates STING, leading to its dimerization.
- Phosphorylation : TBK1 and IRF3 are phosphorylated.
- Cytokine Production : Induction of type I IFN response and other cytokines.
Antiviral Activity
Research indicates that diABZI exhibits potent antiviral effects against various viruses, including coronaviruses. In vitro studies have demonstrated that diABZI can significantly limit SARS-CoV-2 replication:
- EC50 Value : The effective concentration for inhibiting viral replication was found to be approximately 3 nM, which is comparable to Remdesivir (EC50 = 26 nM) .
- Cell Protection : It protects cells from cytopathic effects (CPEs) at concentrations below its cytotoxic threshold (CC50 > 100 μM) .
Cytokine Induction
diABZI treatment has been shown to induce the secretion of several key cytokines:
- At 0.1 µM : Induces oligomerization of STING and transcription of IFNB1, TNF, CXCL10, and IL6 in human monocytes .
- At 1 µM : Promotes the release of IFNα, IFNβ, CXCL10, IL-6, TNFα, CXCL1, and IL-10 after 16 hours .
In Vivo Studies
In vivo studies using murine models have further validated the efficacy of diABZI:
Tumor Growth Inhibition
In a study involving BALB/c mice with CT-26 tumors:
- Dosage : Mice received 1.5 mg/kg doses on days 1, 4, and 8.
- Results : Significant tumor growth inhibition was observed (P < 0.001), along with improved survival rates .
Pharmacokinetics
The pharmacokinetic profile revealed that diABZI has a half-life of approximately 1.4 hours post-intravenous administration and achieves systemic concentrations exceeding the half-maximal effective concentration for mouse STING .
Case Studies
Several case studies highlight the potential applications of diABZI in cancer therapy:
- Colorectal Cancer : Treatment with diABZI resulted in significant tumor growth inhibition in mouse models, suggesting its potential use as an immunotherapeutic agent .
- Melanoma Cells : In melanoma models with recurrent loss of STING activity, diABZI restored STING function and enhanced anti-tumor immunity through increased phosphorylation of TBK1 and IRF3 .
Comparative Efficacy Table
| Compound | EC50 (nM) | CC50 (μM) | Tumor Growth Inhibition | Cytokine Release Induction |
|---|---|---|---|---|
| diABZI | 3 | >100 | Significant (P < 0.001) | IFNα, IFNβ, TNFα |
| Remdesivir | 26 | N/A | Moderate | N/A |
Q & A
Q. What is the mechanism of STING activation by diABZI, and how does it differ from canonical cyclic dinucleotide (CDN) agonists?
diABZI induces STING activation by binding to the receptor’s dimer interface, promoting conformational changes that trigger TBK1/IRF3 phosphorylation and subsequent type-I interferon (IFN) responses. Unlike CDNs, diABZI does not require transmembrane transport via receptors like ENPP1, enabling cytoplasmic entry through passive diffusion or undefined receptors. This bypasses limitations of CDNs in cell permeability, making it effective in systemic administration models . Methodological Insight : Validate STING dimerization via co-immunoprecipitation and monitor IRF3 phosphorylation via Western blot in in vitro models (e.g., MRC-5 or THP-1 cells) .
Q. What in vivo models are best suited for evaluating diABZI’s antitumor efficacy?
The syngeneic CT-26 colorectal tumor model in BALB/c mice is a validated system. Intravenous dosing (1.5–3 mg/kg) achieves plasma concentrations exceeding the murine EC50 (~200 ng/mL) and induces significant tumor growth inhibition (AUC analysis, P < 0.001) and survival (80% tumor-free at day 43). Key endpoints include tumor volume, IFN-β serum levels, and CD8+ T-cell infiltration . Methodological Insight : Use intermittent dosing (days 1, 4, 8) to balance efficacy with diABZI’s short half-life (1.4 h) and potential toxicity .
Q. How is diABZI’s selectivity profiled against off-target kinases?
Selectivity is assessed via kinase inhibition assays at 1 µM concentration. diABZI shows >350-fold selectivity for STING over kinases like JAK2 or MAPK. Confirm specificity using STING-knockout cells to rule out IFN-independent effects .
Advanced Research Questions
Q. How can contradictory data on diABZI-induced immune cell death versus tumor regression be reconciled?
diABZI triggers PANoptosis (a hybrid of apoptosis, necroptosis, and pyroptosis) in lymphocytes at doses >25 ng/mL ex vivo, while lower doses in tumor models activate dendritic cells to prime CD8+ T cells. This duality suggests context-dependent outcomes: high local concentrations in tumors drive immunostimulation, whereas systemic exposure may induce immunosuppression via lymphocyte depletion . Methodological Insight : Perform dose-response studies in immune-competent versus -deficient mice to dissect STING-dependent vs. -independent effects.
Q. What strategies optimize diABZI’s pharmacokinetics for sustained STING activation?
diABZI’s short half-life (1.4 h) limits efficacy. Advanced delivery systems, such as liposomal encapsulation or albumin-binding conjugates, can prolong circulation. Alternatively, combination with checkpoint inhibitors (e.g., anti-PD-1) enhances durable antitumor immunity by leveraging diABZI’s priming effect on T cells .
Q. How does diABZI’s antiviral activity against SARS-CoV-2 intersect with its pro-inflammatory risks?
diABZI inhibits SARS-CoV-2 replication in primary human airway cells by activating STING-dependent IFN responses. However, excessive IFN can exacerbate acute respiratory distress syndrome (ARDS). Mitigate this by titrating doses to achieve viral clearance without hyperinflammation, monitored via BALF cytokine profiling (IL-6, IFN-γ) .
Q. What biomarkers reliably track systemic STING activation in preclinical models?
18F-FDG PET imaging reveals splenic uptake peaking at 24h post-dosing, correlating with STING-driven glycolytic reprogramming in T/B cells. This non-invasive method complements serum IFN-β ELISAs, which decline rapidly (6h post-dose) .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
